Magenta II

Histology Cytophotometry DNA quantification

Magenta II (CAS 26261-57-4), also known as dimethyl fuchsin or Basic Violet 2, is a synthetic triaminotriphenylmethane dye with the molecular formula C21H22ClN3 and a molecular weight of approximately 351.87 g/mol. It exists as a dark green crystalline powder that yields a red-violet solution in aqueous media.

Molecular Formula C21H22ClN3
Molecular Weight 351.9 g/mol
CAS No. 26261-57-4
Cat. No. B12040220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagenta II
CAS26261-57-4
Molecular FormulaC21H22ClN3
Molecular Weight351.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl
InChIInChI=1S/C21H21N3.ClH/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17;/h3-12,23H,22,24H2,1-2H3;1H/b21-16-,23-19?;
InChIKeyHZLHRDBTVSZCBS-GHTYLULLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magenta II (CAS 26261-57-4) for Histology & Dye Chemistry: Core Identity & Baseline Profile


Magenta II (CAS 26261-57-4), also known as dimethyl fuchsin or Basic Violet 2, is a synthetic triaminotriphenylmethane dye with the molecular formula C21H22ClN3 and a molecular weight of approximately 351.87 g/mol . It exists as a dark green crystalline powder that yields a red-violet solution in aqueous media . This compound is one of the four principal fuchsin analogs—alongside pararosaniline, rosaniline, and new fuchsin—that constitute the variable commercial mixture known as Basic Fuchsin [1]. Due to its cationic nature, Magenta II is classified as a basic dye and is primarily employed in histological staining protocols, textile dyeing, and as a component in Schiff's reagent for the detection of aldehydes and DNA [2]. The International Agency for Research on Cancer (IARC) has classified Magenta II as a Group 2B carcinogen (possibly carcinogenic to humans), which imposes specific handling and procurement considerations for laboratories and manufacturing facilities [3].

Magenta II (CAS 26261-57-4): Why 'Any Basic Fuchsin' is an Unreliable Procurement Strategy


Procuring commercial 'Basic Fuchsin' as a generic substitute for pure Magenta II introduces significant and unpredictable variability in experimental outcomes. Basic Fuchsin is not a single chemical entity but a heterogeneous mixture of four distinct triaminotriphenylmethane analogs: pararosaniline, rosaniline, Magenta II, and new fuchsin, with the relative proportions of each varying dramatically between manufacturers and even between production batches from the same supplier [1]. This compositional inconsistency directly impacts staining efficacy, as each analog possesses unique physicochemical properties, including distinct absorption maxima, solubility profiles, and, critically, differential reactivity in specific histological assays [2]. For instance, certain applications, such as the aldehyde fuchsin stain for pancreatic beta cells, rely exclusively on the specific molecular structure of a single analog; the presence of others is not merely neutral but may actively inhibit the desired staining reaction [3]. Therefore, substituting a defined, single-component Magenta II product with an unstandardized mixture risks compromised reproducibility, invalidated quantitative cytophotometry, and failed staining protocols, ultimately undermining the validity and comparability of research data [4].

Magenta II (CAS 26261-57-4) Technical Evidence Dossier: Quantitative Performance Benchmarks vs. Fuchsin Analogs


Feulgen-Schiff DNA Staining Performance: Equivalent Nuclear Absorption but Distinct Spectral Shift

In a direct comparative study of pure fuchsin analogs for Feulgen-Schiff staining, Magenta II demonstrated total nuclear absorption that was statistically indistinguishable from that of pararosaniline, rosaniline, and new fuchsin in human lymphocyte nuclei and tetraploid liver cells [1]. However, a clear and quantifiable bathochromic (red) shift in the absorption maximum was observed across the analog series, with Magenta II exhibiting an intermediate λmax relative to its comparators [1]. Specifically, the absorption maximum shifted progressively from pararosaniline to rosaniline to Magenta II, with a total shift of approximately 8 nm from pararosaniline to new fuchsin [1]. This confirms that while Magenta II provides equivalent staining intensity for DNA quantification, its distinct spectral properties make it a non-substitutable component in applications where specific wavelength detection or multi-color staining is required.

Histology Cytophotometry DNA quantification

Aldehyde Fuchsin Staining for Pancreatic Beta Cells: Magenta II is Inert and Non-Contributory

An investigation into the specific chemical species responsible for the selective staining of pancreatic beta cell granules by aldehyde fuchsin identified pararosaniline as the sole active dye molecule in the reaction [1]. The study explicitly found that both rosaniline and Magenta II, which are common contaminants or constituents in commercial basic fuchsin preparations, are inert in this specific staining mechanism [1]. The presence of these inert analogs, including Magenta II, does not enhance the reaction and may instead dilute the effective concentration of the active component, pararosaniline, thereby reducing staining intensity and contrast [2].

Histochemistry Endocrinology Pancreatic islet staining

Chromatographic Retention and Spectral Fingerprint: A Unique Marker for Dye Sourcing and Forensic Analysis

High-performance liquid chromatography (HPLC) analysis of historical textile dyes provides a definitive chromatographic and spectral fingerprint that distinguishes Magenta II from its closely related fuchsin analogs. Under a specific reversed-phase HPLC method, Magenta II elutes with a distinct retention time of 8.95 minutes, which falls between that of rosaniline (8.48 min) and new fuchsin (9.40 min) [1]. Furthermore, its unique in-source mass spectrometric (MS) profile reveals a protonated molecular ion [M+H]+ at m/z 316, differentiating it from pararosaniline (m/z 288) and rosaniline (m/z 302) [1]. This unambiguous signature enables the definitive identification and quantification of Magenta II in complex mixtures, such as commercial dye batches or historical artifacts, without interference from other fuchsin analogs.

Analytical Chemistry Heritage Science Forensic Dye Analysis

Commercial Composition of 'Basic Violet 2': Magenta II as a Significant Co-Component

Procurement of products labeled 'Basic Violet 2' or 'New Fuchsin' requires an understanding of their true composition. A quantitative RP-HPLC analysis of a commercial sample labeled as 'NF' (New Fuchsin) revealed that it contained only 71.6 ± 0.4% new fuchsin, with Magenta II constituting a substantial proportion of the remainder at 25.2 ± 0.2% [1]. Rosaniline (Magenta I) was also present at 2.8 ± 0.1% [1]. This data demonstrates that commercial new fuchsin is often a multi-component mixture and that Magenta II is not merely a trace impurity but a major secondary constituent. This compositional reality has direct implications for any application where the precise molecular identity of the dye is critical for its function.

Analytical Chemistry Quality Control Dye Chemistry

Regulatory Classification: IARC Group 2B Carcinogen Status

Magenta II is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, indicating that it is 'possibly carcinogenic to humans' [1]. This classification is based on limited evidence of carcinogenicity in humans (specifically for urinary bladder cancer) and inadequate evidence in experimental animals [1]. This regulatory status is not uniform across all fuchsin analogs. For instance, while pararosaniline (as a component of Magenta production) is also associated with bladder cancer risk, the IARC classification specifically identifies Magenta II (along with other fuchsin analogs) under this Group 2B designation [2]. This distinction has direct implications for laboratory safety protocols, waste disposal procedures, and the procurement of certified reference materials where purity and safe handling documentation are mandatory.

Toxicology Regulatory Science Occupational Health

Magenta II (CAS 26261-57-4): High-Value Procurement Scenarios Based on Technical Evidence


Quantitative DNA Cytophotometry: A Validated Alternative to Pararosaniline

As demonstrated by Schulte et al. [1], pure Magenta II provides nuclear absorption values in Feulgen-stained preparations that are statistically equivalent to those obtained with pararosaniline, rosaniline, and new fuchsin. This makes a certified, pure Magenta II reagent a direct and reliable alternative for quantitative DNA analysis via image cytometry or microspectrophotometry. Procurement of Magenta II is therefore justified when pararosaniline supplies are limited, or when its intermediate absorption maximum (between pararosaniline and new fuchsin) offers a specific advantage in a lab's existing detection setup. Its use ensures that the core stoichiometry of the Feulgen reaction is maintained, provided the detection wavelength is appropriately calibrated for the slight bathochromic shift [1].

Analytical Reference Standard for Dye Composition and Forensic Analysis

The unambiguous chromatographic (RT = 8.95 min) and mass spectrometric ([M+H]+ at m/z 316) fingerprint of Magenta II makes a high-purity standard of this compound an essential procurement for any analytical laboratory involved in dye authentication [2]. This scenario applies to quality control (QC) labs verifying the composition of commercial 'Basic Violet 2' or 'New Fuchsin' batches, which have been shown to contain significant proportions of Magenta II [3], as well as to heritage science and forensic labs identifying dyes in historical textiles, artworks, or trace evidence. The ability to definitively distinguish Magenta II from its co-eluting and spectrally similar analogs is non-negotiable for accurate reporting and legal defensibility.

Research on Selective Staining Mechanisms: A Defined Negative Control

Research aimed at understanding the molecular basis of selective histological stains, such as the aldehyde fuchsin method for pancreatic beta cells, requires chemically defined negative controls. Ortman et al. established that Magenta II is inert in this specific reaction, whereas pararosaniline is the active component [4]. Therefore, a pure source of Magenta II is a critical procurement for mechanistic studies. It can be used to demonstrate that a staining reaction is not due to a general property of the fuchsin family but is specific to the structural features of a single analog (e.g., the absence of methyl groups in pararosaniline). This application underscores the value of the individual component over the undefined mixture of 'Basic Fuchsin'.

Occupational Health and Safety-Compliant Manufacturing and Laboratory Use

For industrial users in the textile, paper, leather, and cosmetic sectors, as well as for large-scale histology labs, the IARC Group 2B classification of Magenta II is a primary procurement driver [5]. Sourcing the pure compound from a reputable vendor ensures that the accompanying Safety Data Sheet (SDS) and Certificate of Analysis (CoA) accurately reflect its hazardous nature, which is essential for compliance with OSHA, REACH, and other global chemical safety regulations. This enables the end-user to properly implement the required engineering controls, personal protective equipment (PPE), and waste disposal protocols. Procuring an unspecified mixture labeled 'Basic Fuchsin' may obscure the presence of Magenta II, leading to inadequate safety measures and potential regulatory non-compliance [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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